molecular formula C21H16N2O4 B11024450 N-(2-methyl-5-nitrophenyl)-9H-xanthene-9-carboxamide

N-(2-methyl-5-nitrophenyl)-9H-xanthene-9-carboxamide

Cat. No.: B11024450
M. Wt: 360.4 g/mol
InChI Key: GZHBNFRUJYECNO-UHFFFAOYSA-N
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Description

N-(2-methyl-5-nitrophenyl)-9H-xanthene-9-carboxamide is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound features a xanthene core, which is a tricyclic aromatic system, substituted with a carboxamide group and a nitrophenyl moiety. The presence of these functional groups imparts distinct chemical properties to the compound, making it a subject of interest in research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methyl-5-nitrophenyl)-9H-xanthene-9-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Xanthene Formation: The xanthene core is synthesized through a condensation reaction involving appropriate aromatic aldehydes and phenols under acidic conditions.

    Carboxamide Formation: The final step involves the coupling of the nitrophenyl group with the xanthene core through an amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors for nitration and condensation steps, as well as advanced purification techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-methyl-5-nitrophenyl)-9H-xanthene-9-carboxamide undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or sulfonation, under appropriate conditions.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C)

    Substitution: Halogens (Cl2, Br2), sulfuric acid (H2SO4)

    Hydrolysis: Hydrochloric acid (HCl), sodium hydroxide (NaOH)

Major Products

    Reduction: N-(2-methyl-5-aminophenyl)-9H-xanthene-9-carboxamide

    Substitution: Halogenated or sulfonated derivatives of the parent compound

    Hydrolysis: 9H-xanthene-9-carboxylic acid and 2-methyl-5-nitroaniline

Scientific Research Applications

N-(2-methyl-5-nitrophenyl)-9H-xanthene-9-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, including dyes and fluorescent probes.

    Biology: Investigated for its potential as a fluorescent marker in biological imaging due to its xanthene core.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic devices.

Mechanism of Action

The mechanism of action of N-(2-methyl-5-nitrophenyl)-9H-xanthene-9-carboxamide is primarily attributed to its ability to interact with specific molecular targets. The nitrophenyl group can undergo redox reactions, generating reactive intermediates that can interact with cellular components. The xanthene core may also facilitate interactions with biological membranes and proteins, influencing cellular processes and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-methyl-5-nitrophenyl)-N-(methylsulfonyl)methanesulfonamide
  • N-(2-methyl-5-nitrophenyl)-4-(3-pyridyl)pyrimidin-2-amine

Uniqueness

N-(2-methyl-5-nitrophenyl)-9H-xanthene-9-carboxamide stands out due to its unique combination of a xanthene core and a nitrophenyl moiety. This structure imparts distinct photophysical properties, making it particularly useful in applications requiring fluorescence. Additionally, the presence of the carboxamide group enhances its potential for forming hydrogen bonds, increasing its versatility in chemical and biological interactions.

Properties

Molecular Formula

C21H16N2O4

Molecular Weight

360.4 g/mol

IUPAC Name

N-(2-methyl-5-nitrophenyl)-9H-xanthene-9-carboxamide

InChI

InChI=1S/C21H16N2O4/c1-13-10-11-14(23(25)26)12-17(13)22-21(24)20-15-6-2-4-8-18(15)27-19-9-5-3-7-16(19)20/h2-12,20H,1H3,(H,22,24)

InChI Key

GZHBNFRUJYECNO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C2C3=CC=CC=C3OC4=CC=CC=C24

Origin of Product

United States

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